Product packaging for 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane(Cat. No.:CAS No. 1862485-02-6)

1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane

Cat. No.: B2654607
CAS No.: 1862485-02-6
M. Wt: 197.3
InChI Key: OJSLKSDBWDZRHE-UHFFFAOYSA-N
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Description

Contextualization of Thiadiazole Heterocycles in Medicinal Chemistry and Materials Science

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. isres.org There are four constitutional isomers of thiadiazole: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). rsc.org These scaffolds are integral to a wide array of biologically active molecules and functional materials. isres.orgrsc.org Their utility is found in various therapeutic areas, including the development of antimicrobial, anti-inflammatory, and anticancer agents. mdpi.comnih.gov

Among the thiadiazole isomers, the 1,2,4-thiadiazole ring is a particularly privileged scaffold in medicinal chemistry. rsc.orgresearchgate.net This isomer is a key component in numerous compounds exhibiting a broad spectrum of biological activities. researchgate.net For instance, derivatives of 1,2,4-thiadiazole have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The structural rigidity and specific electronic properties of the 1,2,4-thiadiazole ring allow it to act as a versatile pharmacophore, capable of engaging with various biological targets. researchgate.net

Table 1: Examples of Bioactive 1,2,4-Thiadiazole Derivatives

Compound Name Biological Activity Reference
3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole Aromatase inhibitor nih.gov
Cefozopran Antibiotic researchgate.net

Importance of Azepane Ring Systems in Compound Design and Bioactivity

Azepane, a saturated seven-membered heterocycle containing one nitrogen atom, is another critical structural motif in medicinal chemistry. cymitquimica.comcymitquimica.com Its derivatives are found in a variety of natural products and synthetic compounds with significant pharmacological applications. researchgate.netnih.gov

Unlike smaller, more rigid ring systems, the seven-membered azepane ring possesses considerable conformational flexibility. lifechemicals.com This flexibility allows azepane-containing molecules to adopt a wide range of three-dimensional shapes, which can be advantageous for optimizing interactions with biological macromolecules. lifechemicals.com The ability to explore a larger conformational space can lead to higher binding affinities and selectivities for specific biological targets.

The azepane scaffold is a common feature in many FDA-approved drugs and clinical candidates. nih.govbohrium.com Its derivatives have been successfully developed for a multitude of therapeutic applications, including as anticancer, antiviral, and antidiabetic agents. nih.govnih.gov The versatility of the azepane ring in molecular design continues to make it a popular building block in the synthesis of new therapeutic agents. researchgate.netnih.gov

Table 2: Selected FDA-Approved Drugs Containing an Azepane Moiety

Drug Name Therapeutic Use Reference
Tolazamide Antidiabetic lifechemicals.com

Rationale for Dedicated Research into 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane

While there is a substantial body of research on both 1,2,4-thiadiazole and azepane derivatives individually, the specific compound this compound remains a novel area of investigation. The rationale for dedicated research into this molecule is built upon the potential for synergistic or unique properties arising from the combination of these two pharmacologically significant moieties.

The 3-methyl-1,2,4-thiadiazole portion of the molecule provides a rigid, aromatic core with defined electronic properties and hydrogen bonding capabilities. The azepane ring, on the other hand, introduces a flexible, lipophilic component that can influence the compound's solubility, membrane permeability, and conformational adaptability. The direct linkage of the azepane nitrogen to the C5 position of the thiadiazole ring creates a unique chemical entity with a distinct spatial arrangement of functional groups.

Research into this compound could lead to the discovery of new compounds with novel biological activities. The exploration of its synthesis, chemical reactivity, and pharmacological properties would contribute valuable knowledge to the field of heterocyclic chemistry and could potentially yield new lead compounds for drug discovery programs. The structural novelty of this compound also makes it an attractive target for intellectual property development in the pharmaceutical industry.

Unique Combination of Thiadiazole and Azepane Scaffolds

The azepane ring is a saturated seven-membered heterocycle containing one nitrogen atom. fishersci.comcymitquimica.com This larger, flexible ring structure is a key feature of various natural products and synthetic molecules with significant biological activities, including anticancer and antiviral properties. nih.gov The conformational flexibility of the azepane ring allows it to adopt various spatial arrangements, which can be advantageous for binding to the active sites of enzymes or receptors.

The fusion of the planar, aromatic thiadiazole ring with the flexible, saturated azepane ring in this compound creates a molecule with a distinct three-dimensional shape and a unique distribution of electronic charge. This novel combination is hypothesized to allow for interactions with biological targets in ways that neither scaffold could achieve alone.

Hypothesis-Driven Exploration of Novel Chemical Space

The investigation of this compound is a prime example of hypothesis-driven research in chemical science. mdpi.comacs.org Rather than relying on random screening, this approach involves the rational design of molecules based on an understanding of structure-activity relationships and the desired properties of a target compound. nih.gov The synthesis of this particular molecule is likely predicated on a set of hypotheses regarding its potential utility.

For instance, a research hypothesis might be that combining a known pharmacologically active scaffold (the thiadiazole) with a moiety that can modulate pharmacokinetic properties (the azepane) will result in a compound with improved therapeutic potential. The specific substitution pattern—the methyl group on the thiadiazole and the point of attachment to the azepane—is also a critical part of the molecular design, aimed at fine-tuning the compound's properties. nih.gov

The exploration of such novel chemical spaces is essential for the discovery of new drugs and materials. By systematically designing, synthesizing, and testing new compounds like this compound, researchers can test and refine their hypotheses about how molecular structure translates into function. mdpi.com

Overview of Research Scope and Methodological Approaches in Compound Investigation

The investigation of a novel compound such as this compound typically follows a structured and multi-faceted approach, encompassing synthesis, characterization, and evaluation of its properties.

Synthesis: The initial step in the investigation is the chemical synthesis of the target compound. For a molecule like this compound, this would likely involve a multi-step synthetic route. One plausible approach could involve the synthesis of a substituted thiadiazole precursor, which is then coupled with azepane or a derivative thereof. The development of an efficient and scalable synthetic method is a key research objective. bohrium.comnih.govuobaghdad.edu.iqorientjchem.org

Structural Characterization: Once synthesized, the compound's identity and purity must be rigorously confirmed. This is achieved through a battery of analytical techniques. The data obtained from these methods provide a detailed picture of the molecule's structure and stereochemistry.

Analytical Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms in the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds.
Elemental Analysis Determines the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which is compared to the theoretical values.

Physicochemical Properties: A range of physicochemical properties would be determined to understand the compound's behavior in different environments.

Property Significance
Melting Point A key indicator of purity and the strength of intermolecular forces.
Solubility Determines the compound's ability to dissolve in various solvents, which is crucial for its formulation and biological testing.
Lipophilicity (logP) A measure of the compound's affinity for fatty versus aqueous environments, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
pKa The acid dissociation constant, which is important for understanding the compound's ionization state at different pH values.

Computational Modeling: In conjunction with experimental work, computational methods are often employed to predict the properties and behavior of new molecules. Molecular modeling can provide insights into the compound's three-dimensional structure, conformational preferences, and potential interactions with biological targets. rsc.org

The comprehensive investigation of this compound, guided by these methodological approaches, aims to elucidate its chemical, physical, and potentially biological properties, thereby contributing to the broader understanding of heterocyclic chemistry and the ongoing search for novel and useful molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3S B2654607 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane CAS No. 1862485-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(azepan-1-yl)-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-8-10-9(13-11-8)12-6-4-2-3-5-7-12/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSLKSDBWDZRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 1 3 Methyl 1,2,4 Thiadiazol 5 Yl Azepane and Advanced Analogs

Retrosynthetic Analysis of the 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. amazonaws.comicj-e.org For the this compound scaffold, the primary disconnection points are the C-N bond linking the azepane ring to the thiadiazole core and the bonds forming the thiadiazole ring itself.

Primary Disconnections:

C5-N Bond Disconnection: The bond between the C5 position of the thiadiazole ring and the nitrogen of the azepane ring can be disconnected. This suggests a final synthetic step involving the reaction of a 5-halo-3-methyl-1,2,4-thiadiazole or another suitable electrophile with azepane (hexamethylene imine), a common nucleophilic substitution reaction.

Thiadiazole Ring Disconnection: The 1,2,4-thiadiazole (B1232254) ring itself can be deconstructed. A common approach for 3,5-disubstituted 1,2,4-thiadiazoles involves disconnecting the N2-C3 and S1-C5 bonds. This leads back to an N-acyl or N-imidoyl thiourea intermediate. This intermediate, in turn, can be synthesized from simpler precursors like amidines, thioamides, or isothiocyanates.

This analysis reveals two key precursors for the synthesis: azepane and a synthon for 3-methyl-1,2,4-thiadiazole. The core of the synthetic challenge lies in the efficient construction of the substituted 1,2,4-thiadiazole ring.

Strategies for the Construction of the Thiadiazole Core

The formation of the 1,2,4-thiadiazole ring is the cornerstone of the synthesis. Various methods have been developed, primarily involving cyclization reactions of open-chain precursors.

A versatile method for constructing nitrogen-containing heterocycles involves the use of hydrazones. organic-chemistry.org For the synthesis of thiadiazoles, N-tosylhydrazones can be used as key precursors in reactions with various sulfur sources. organic-chemistry.orgorganic-chemistry.org One approach involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI), under metal-free conditions. This serves as an improvement to the classical Hurd-Mori reaction. organic-chemistry.org Another efficient method utilizes the reaction of tosylhydrazones with ammonium thiocyanate in ethanol (B145695) at room temperature, which offers a wide substrate scope and good functional-group tolerance. organic-chemistry.org These methods provide a direct pathway to substituted 1,2,3-thiadiazoles, and similar principles can be adapted for 1,2,4-isomers through different cyclization strategies. organic-chemistry.orgorganic-chemistry.org

Starting MaterialReagentsConditionsProduct TypeYield
N-TosylhydrazoneNH₂CN, KOCN, KSCN, KSeCN, NCSBF₃·OEt₂, DCE1,2,4-Triazoles, 1,3,4-Thiadiazoles, etc.High
N-TosylhydrazoneSulfur, TBAIMetal-free1,2,3-ThiadiazoleGood
TosylhydrazoneAmmonium thiocyanateEthanol, Room Temp.1,2,3-ThiadiazoleVery Good

This table presents examples of heterocycle synthesis from hydrazone precursors, illustrating the versatility of this starting material. organic-chemistry.orgorganic-chemistry.org

Thiosemicarbazides are widely used precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles, including thiadiazoles. sbq.org.brresearchgate.net The cyclization of thiosemicarbazide derivatives with carboxylic acids in the presence of a dehydrating agent like phosphorous oxychloride (POCl₃) is a common method for forming the 1,3,4-thiadiazole (B1197879) ring. While this is a predominant pathway for the 1,3,4-isomer, specific substitution patterns on the thiosemicarbazide can direct the cyclization towards other isomers under different conditions. The reaction typically begins with a nucleophilic attack from the nitrogen of the thiosemicarbazide onto the carboxylic acid's carbonyl carbon, followed by cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br

General Reaction Scheme for 1,3,4-Thiadiazole Formation: R-COOH + H₂N-NH-C(=S)-NH₂ → [Intermediate] --(POCl₃)--> 2-Amino-5-R-1,3,4-thiadiazole

This method's simplicity and the availability of diverse starting materials make it a powerful tool in heterocyclic synthesis. sbq.org.brnih.gov

An efficient and modern approach to synthesizing 5-amino-1,2,4-thiadiazoles involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.org This method avoids the need for external sulfurating agents in the cyclization step. The imidoyl thiourea precursors can be readily prepared from corresponding amidines and isothiocyanates. The cyclization is often mediated by an oxidizing agent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) or iodine (I₂), or through electrochemical oxidation. researchgate.netorganic-chemistry.org

These reactions are typically fast, high-yielding, and tolerate a wide range of functional groups. organic-chemistry.org For instance, an electro-oxidative approach provides a catalyst- and external oxidant-free method for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles. organic-chemistry.org Similarly, using elemental sulfur in the presence of sodium carbonate and air as a green oxidant provides a cost-effective and environmentally friendly route. organic-chemistry.org

PrecursorReagent/MediatorKey TransformationProduct
Imidoyl ThioureaPhenyliodine(III) bis(trifluoroacetate) (PIFA)Oxidative S-N bond formation3-Substituted-5-arylamino-1,2,4-thiadiazole
Imidoyl ThioureaElectro-oxidationDehydrogenative N-S bond formation3-Substituted 5-amino-1,2,4-thiadiazole
Amidines, Isothiocyanates, SulfurSodium Carbonate, AirOne-pot cyclization5-Amino-1,2,4-thiadiazole

This table summarizes modern desulfurative and oxidative cyclization strategies for the synthesis of the 1,2,4-thiadiazole core. organic-chemistry.org

Once the 1,2,4-thiadiazole core is synthesized, further modifications can be made to introduce or alter substituents, leading to the creation of advanced analogs. The reactivity of the thiadiazole ring allows for various functionalization strategies. The specific positions (C3 and C5) available for substitution on the 1,2,4-thiadiazole ring are key targets for introducing chemical diversity.

Common functionalization reactions include:

Nucleophilic Aromatic Substitution (SₙAr): If the ring is substituted with a good leaving group, such as a halogen, at the C3 or C5 position, it can be displaced by various nucleophiles. This is a primary method for attaching moieties like the azepane ring in the target molecule.

Acylation and Alkylation: The amino group of 5-amino-1,2,4-thiadiazole derivatives can be readily acylated or alkylated to introduce a wide variety of side chains. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed on halogenated thiadiazole intermediates to form new carbon-carbon bonds, linking the heterocyclic core to aryl or alkyl groups. nih.gov

These functionalization approaches provide the necessary tools to build a library of analogs based on the core this compound scaffold for further research and development.

Functionalization Approaches on the Thiadiazole Ring

Synthesis of the Azepane Moiety and its Regioselective Integration

The azepane ring, a seven-membered saturated heterocycle, is a key structural feature of the target compound. Its synthesis and subsequent coupling to the thiadiazole core require specific and controlled chemical transformations.

The synthesis of azepane and its derivatives can be challenging due to the entropic unfavorability of forming a seven-membered ring. Ring expansion techniques, starting from more readily available five- or six-membered rings, have emerged as powerful strategies.

One such method involves the ring expansion of piperidines. Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through piperidine ring expansion. rsc.org Another innovative approach utilizes the dearomative ring expansion of nitroarenes. nih.govmanchester.ac.ukresearchgate.net This photochemical process, mediated by blue light, transforms a six-membered nitroarene into a seven-membered azepine, which can then be hydrogenated to the corresponding azepane in a two-step process. nih.govmanchester.ac.uk This method offers a straightforward route to complex azepanes from simple starting materials. thieme-connect.com

Table 1: Comparison of Azepane Synthesis Methods

Method Starting Material Key Transformation Advantages Reference(s)
Piperidine Ring ExpansionSubstituted PiperidinesRearrangementHigh stereoselectivity and regioselectivity rsc.org
Dearomative Ring Expansion of NitroarenesNitroarenesPhotochemical N-insertion and hydrogenationAccess to complex azepanes from simple precursors nih.govmanchester.ac.ukresearchgate.net

The final key step in the synthesis of this compound is the formation of the C-N bond between the 5-position of the thiadiazole ring and the nitrogen atom of the azepane ring. This is typically achieved through a nucleophilic substitution or a cross-coupling reaction.

As mentioned previously, the 5-position of a 1,2,4-thiadiazole ring can be activated for nucleophilic attack by introducing a good leaving group, such as a halogen. The nitrogen atom of the azepane ring can then act as a nucleophile, displacing the leaving group to form the desired product.

Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds and has been used for the synthesis of azepine-containing compounds. researchgate.netresearchgate.net Another relevant cross-coupling reaction is the Suzuki-Miyaura coupling, which has been successfully applied to 1,2,4-thiadiazoles for the formation of C-C bonds and could potentially be adapted for C-N bond formation. nih.govresearchgate.netresearchgate.net

Modern and Sustainable Synthetic Approaches for Compound Production

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. These principles are highly applicable to the synthesis of complex molecules like this compound.

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com Key principles of green chemistry include the use of renewable feedstocks, the reduction of derivatives, the use of catalysts, and the design of energy-efficient processes. nih.gov For the synthesis of heterocyclic compounds, green approaches such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are being increasingly explored. rasayanjournal.co.innih.govresearchgate.net

Atom economy is a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy are desirable as they generate less waste. Addition and rearrangement reactions, for example, often have 100% atom economy. nih.gov In the context of synthesizing this compound, choosing synthetic routes that maximize atom economy is a key aspect of a sustainable approach. rsc.org For example, designing a convergent synthesis where the two heterocyclic rings are prepared separately and then coupled in the final step can be more atom-economical than a linear synthesis with many steps.

Table 2: Principles of Green Chemistry in Synthesis

Principle Application in the Synthesis of this compound
Prevention Designing synthetic routes that minimize waste generation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals Designing chemical products to be effective while minimizing their toxicity.
Safer Solvents and Auxiliaries Using safer solvents or eliminating them altogether.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks Using starting materials derived from renewable resources.
Reduce Derivatives Minimizing or avoiding the use of protecting groups.
Catalysis Using catalytic reagents in preference to stoichiometric reagents.
Design for Degradation Designing chemical products that can break down into innocuous products at the end of their function.
Real-time analysis for Pollution Prevention Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Catalytic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of this compound and its analogs has been significantly advanced by the implementation of modern catalytic methodologies. These approaches offer superior efficiency, selectivity, and sustainability compared to traditional stoichiometric methods. Key catalytic strategies focus on the formation of the thiadiazole ring itself and the crucial carbon-nitrogen (C-N) bond that links the thiadiazole and azepane moieties.

Palladium-catalyzed cross-coupling reactions are particularly prominent for the N-arylation of amines, representing a powerful tool for forging the bond between a 5-halo-3-methyl-1,2,4-thiadiazole precursor and azepane. acs.org These methods are valued for their broad functional group tolerance and have become exceptionally general for preparing arylated amines. acs.org The judicious selection of palladium catalysts, ligands, and reaction conditions is critical to avoid side reactions and achieve high yields.

Furthermore, green catalytic approaches for the synthesis of the 1,2,4-thiadiazole core have gained traction. mdpi.com Methods utilizing molecular iodine as a catalyst for oxidative N-S bond formation from imidoyl thioureas offer a transition-metal-free alternative that proceeds under mild conditions with short reaction times. mdpi.com Hydrogen peroxide-mediated synthesis also presents an environmentally benign option, using ethanol as a green solvent and producing clean by-products. mdpi.com These catalytic systems not only improve the efficiency of the synthesis but also align with the principles of sustainable chemistry.

Catalytic SystemReaction TypeKey AdvantagesRelevant Precursors
Pd(OAc)2 with Buchwald-Hartwig ligands (e.g., XPhos, SPhos)C-N Cross-CouplingHigh generality, broad functional group tolerance, high yields. acs.org5-Halo-3-methyl-1,2,4-thiadiazole + Azepane
Molecular Iodine (I2) / K2CO3Oxidative N-S Bond FormationTransition-metal-free, mild conditions, rapid reaction, scalable. mdpi.comImidoyl thiourea derivatives
Hydrogen Peroxide (H2O2)Oxidative N-S Bond FormationMetal-free, uses green solvents (ethanol), clean by-products (water). mdpi.comSubstituted thiourea derivatives
Phenyliodine(III) bis(trifluoroacetate) (PIFA)Intramolecular CyclizationEffective for substrates with both electron-donating and withdrawing groups. mdpi.comImidoyl thiourea derivatives

Design and Synthesis of Derivatized Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into clinical candidates. nih.gov For this compound, SAR exploration involves the systematic modification of its core components—the thiadiazole ring, the methyl group, and the azepane ring—to elucidate the structural requirements for desired biological activity. nih.govnih.gov The synthesis of a focused library of derivatized analogs allows researchers to probe the effects of steric bulk, electronic properties, and hydrogen bonding potential on the compound's interaction with its biological target. nih.govnih.gov

The efficacy of thiadiazole-containing compounds is often influenced by the nature and position of substituents on the aromatic rings. nih.gov Similarly, the azepane moiety, a privileged scaffold in medicinal chemistry, offers multiple positions for substitution to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability. nih.gov

The 3-methyl group on the 1,2,4-thiadiazole ring serves as a key vector for SAR studies. Its modification can influence the compound's steric profile and electronic properties, which may affect binding affinity and selectivity. Synthetic strategies are designed to replace the methyl group with a variety of other substituents.

Common modifications include:

Homologation: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl, isopropyl) to probe for potential steric clashes or favorable hydrophobic interactions within the target's binding pocket.

Bioisosteric Replacement: Introducing bioisosteres such as a trifluoromethyl (CF3) group to alter electronic properties and enhance metabolic stability without significantly changing the steric footprint. The strong electron-withdrawing nature of the CF3 group can modulate the acidity of nearby protons and influence binding interactions.

Functionalization: Replacing the methyl group with functional moieties like hydroxymethyl (-CH2OH) or aminomethyl (-CH2NH2) to introduce new hydrogen bond donor/acceptor capabilities.

These modifications typically require starting from different thioamide or amidine precursors during the synthesis of the thiadiazole ring. mdpi.comresearchgate.net

Analog Structure (Modification at C3)Rationale for SynthesisPotential Impact on Activity
Ethyl (-CH2CH3)Probe for additional hydrophobic interactions.May increase binding affinity if a hydrophobic pocket is present.
Trifluoromethyl (-CF3)Alter electronic profile; improve metabolic stability. mdpi.comCan enhance binding through dipole interactions and block metabolic oxidation.
CyclopropylIntroduce conformational rigidity and a different steric profile. nih.govMay lock the molecule into a more favorable binding conformation.
Aminomethyl (-CH2NH2)Introduce a basic center and hydrogen bond donor.Could form new salt bridges or hydrogen bonds with the target protein.

The seven-membered azepane ring offers a flexible scaffold with multiple positions for substitution, allowing for fine-tuning of the compound's pharmacological and pharmacokinetic properties. nih.gov Introducing substituents can alter the ring's conformation and its presentation of key pharmacophoric features. SAR studies on the azepane ring are crucial for optimizing properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Key derivatization strategies include:

Introduction of Polar Groups: Incorporating hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups can enhance solubility and provide new points for hydrogen bonding.

Addition of Lipophilic Groups: Appending alkyl or aryl groups can increase lipophilicity, potentially improving membrane permeability or engaging with hydrophobic regions of the target.

Stereochemical Control: For chiral centers introduced on the ring, the synthesis and evaluation of individual enantiomers are critical, as biological activity is often stereospecific.

The synthesis of these analogs can be achieved through the use of pre-functionalized azepane building blocks or by post-synthesis modification of the azepane ring on the final compound. researchgate.net

Position of SubstitutionSubstituentPurpose of ModificationPotential Outcome
4-position-OH (Hydroxyl)Increase polarity; introduce H-bond donor/acceptor.Improved solubility; new interactions with target. nih.gov
4-position-Ph (Phenyl)Increase lipophilicity; probe for aryl-binding pockets.Enhanced cell permeability; potential for pi-stacking interactions.
3-position-F (Fluoro)Block metabolic hotspots; alter local electronics.Improved metabolic stability and pharmacokinetic profile.
VariousSpirocyclic junctionIntroduce conformational constraint and 3D complexity.May increase binding affinity and selectivity by reducing entropic penalty upon binding.

The formation of conjugates, such as antibody-drug conjugates (ADCs), represents an advanced strategy to enhance the therapeutic index of a potent molecule. In this approach, the core molecule (the "payload") is attached via a chemical linker to a large biomolecule, like an antibody, that can target specific cells. The design of the linker is critical as it modulates the stability, pharmacokinetics, and payload release efficiency of the conjugate. frontiersin.org

The this compound scaffold can be adapted for conjugation by introducing a functional handle suitable for linker attachment. This handle could be placed on the azepane ring (e.g., an amino or carboxyl group) or by modifying the 3-methyl group on the thiadiazole ring.

Linker strategies can be broadly categorized as:

Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved to release the active drug upon reaching the target tissue, often in response to specific conditions like lower pH or the presence of certain enzymes (e.g., cathepsins).

Non-Cleavable Linkers: These linkers remain intact, and the drug is released only after the complete degradation of the antibody component within the cell.

The choice of linker chemistry, such as maleimide or disulfide linkages, and its attachment point can significantly impact the stability and efficacy of the resulting conjugate. frontiersin.org

Linker TypeCleavage MechanismCommon ChemistryKey Considerations
Cleavable (Hydrazone)Acid-labileAttachment to a ketone handle on the payload.Release in acidic endosomal/lysosomal compartments.
Cleavable (Disulfide)Reductive cleavageThiol-disulfide exchange. frontiersin.orgRelease in the reducing environment inside the cell.
Cleavable (Peptide)EnzymaticCathepsin-sensitive sequences (e.g., Val-Cit).Specific release inside target cells with high lysosomal activity.
Non-CleavableProteolytic degradationStable thioether bonds (e.g., from maleimide). frontiersin.orgRequires internalization and degradation of the entire conjugate.

Iii. Advanced Spectroscopic and Structural Elucidation of 1 3 Methyl 1,2,4 Thiadiazol 5 Yl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial relationships. For 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group on the thiadiazole ring and the methylene (B1212753) protons of the azepane ring.

The methyl group protons (CH₃) attached to the thiadiazole ring are anticipated to appear as a singlet in the upfield region of the spectrum, typically around δ 2.5 ppm. This is due to the electron-donating nature of the methyl group and its proximity to the heteroaromatic ring.

The protons of the azepane ring would present as a series of multiplets due to complex spin-spin coupling. The methylene groups adjacent to the nitrogen atom (positions 2 and 7) are expected to be deshielded due to the inductive effect of the nitrogen, resonating at approximately δ 3.5-3.8 ppm. The remaining methylene protons at positions 3, 4, 5, and 6 would likely appear as overlapping multiplets in the more shielded region of δ 1.5-1.9 ppm. The coupling constants between adjacent methylene protons would be crucial in confirming their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Methyl (on thiadiazole)~2.5Singlet
Azepane H-2, H-7~3.5 - 3.8Multiplet
Azepane H-3, H-4, H-5, H-6~1.5 - 1.9Multiplet

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the thiadiazole ring, the methyl group, and the azepane ring.

The two carbon atoms of the 1,2,4-thiadiazole (B1232254) ring are in a heteroaromatic environment and are expected to resonate at significantly downfield shifts. The carbon atom at position 3, bearing the methyl group, would likely appear around δ 168-172 ppm, while the carbon at position 5, attached to the azepane nitrogen, is anticipated in the region of δ 180-185 ppm. The methyl carbon itself would be found in the upfield region, around δ 15-20 ppm.

The carbon atoms of the azepane ring will show characteristic shifts. The carbons adjacent to the nitrogen (C-2 and C-7) are expected to be in the range of δ 50-55 ppm. The remaining methylene carbons (C-3, C-4, C-5, and C-6) would likely resonate in the more shielded region of δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3 (Thiadiazole)~168 - 172
C-5 (Thiadiazole)~180 - 185
Methyl (on thiadiazole)~15 - 20
C-2, C-7 (Azepane)~50 - 55
C-3, C-6 (Azepane)~25 - 30
C-4, C-5 (Azepane)~25 - 30

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For the azepane ring, cross-peaks would be observed between the protons on adjacent methylene groups, confirming their sequential connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the carbon signals of the azepane and methyl groups based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the methyl protons and the C-3 of the thiadiazole ring, and between the H-2/H-7 protons of the azepane ring and the C-5 of the thiadiazole ring, which would be crucial for confirming the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY could be used to confirm the through-space relationships between the protons of the methyl group and any nearby protons on the azepane ring, providing insights into the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The calculated exact mass for C₉H₁₅N₃S is 197.1038. The experimental value obtained from HRMS should be in close agreement with this calculated value, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to analyze the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure.

For this compound, the molecular ion peak [M]⁺ would be observed at m/z 197. Key fragmentation pathways would likely involve the cleavage of the azepane ring and the bond connecting the two ring systems. Expected fragmentation patterns could include the loss of the methyl group, fragmentation of the azepane ring leading to characteristic neutral losses, and cleavage of the C-N bond between the thiadiazole and azepane rings. The analysis of these fragment ions would provide further confirmation of the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zPossible Fragment
197[M]⁺
182[M - CH₃]⁺
114[C₄H₄N₂S]⁺ (Thiadiazole fragment)
84[C₅H₁₀N]⁺ (Azepane fragment)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the azepane ring and the methyl-substituted thiadiazole ring system.

The azepane moiety, a seven-membered saturated heterocyclic amine, will contribute distinct vibrational modes. The C-H stretching vibrations of the methylene (-CH₂) groups in the ring are anticipated in the 2850-2960 cm⁻¹ region. The N-H stretching vibration, if present as a secondary amine, would typically appear as a singlet peak around 3400-3500 cm⁻¹, though this is absent in the target compound as the nitrogen is tertiary. The C-N stretching vibration of the tertiary amine within the azepane ring is expected to produce a band in the 1170-1250 cm⁻¹ range. nih.gov

The 1,2,4-thiadiazole ring will display its own set of characteristic vibrations. The C=N stretching vibration within the heterocyclic ring is typically observed in the 1600-1650 cm⁻¹ region. nih.gov Vibrations associated with the C-S bond in the thiadiazole ring are generally found at lower wavenumbers, often in the 650-750 cm⁻¹ range. arkat-usa.org The methyl group attached to the thiadiazole ring will show characteristic C-H stretching and bending vibrations.

Based on the analysis of related compounds, a table of expected IR absorption bands for this compound can be compiled.

Interactive Data Table: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
2950 - 2850StrongC-H Stretch-CH₂- (Azepane Ring) & -CH₃
1650 - 1600MediumC=N Stretch1,2,4-Thiadiazole Ring
1470 - 1440MediumC-H Bend (Scissoring)-CH₂- (Azepane Ring)
1380 - 1360MediumC-H Bend (Symmetric)-CH₃
1250 - 1170MediumC-N StretchTertiary Amine (Azepane)
750 - 650Medium-WeakC-S Stretch1,2,4-Thiadiazole Ring

Single-Crystal X-ray Diffraction for Solid-State Conformation and Absolute Stereochemistry (if applicable)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of published structures of related 1,2,4-thiadiazole derivatives allows for a detailed prediction of its molecular geometry. researchgate.netnih.gov

X-ray studies on similar heterocyclic systems have established typical bond lengths and angles. mdpi.comresearchgate.net For instance, the C-S bonds within the thiadiazole ring are generally in the range of 1.70-1.75 Å, while the C=N double bonds are approximately 1.30-1.35 Å. The C-N single bond connecting the two rings would be expected to have a length of around 1.35-1.40 Å, indicating some degree of electron delocalization between the nitrogen lone pair and the heterocyclic ring. The internal angles of the five-membered thiadiazole ring will be close to the ideal 108°, with some distortion due to the different atoms in the ring.

Interactive Data Table: Expected Bond Parameters from X-ray Diffraction

BondExpected Length (Å)AngleExpected Angle (°)
C-S (Thiadiazole)1.70 - 1.75S-C-N (in ring)105 - 110
C=N (Thiadiazole)1.30 - 1.35C-N-N (in ring)108 - 112
N-N (Thiadiazole)1.38 - 1.42C-S-C (in ring)90 - 95
C-N (Ring Linkage)1.35 - 1.40C(Thiadiazole)-N-C(Azepane)120 - 125
C-C (Azepane)1.52 - 1.55C-C-C (in Azepane)110 - 115
C-N (Azepane)1.46 - 1.49C-N-C (in Azepane)110 - 114

The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···N and C-H···S hydrogen bonds, which are common in nitrogen and sulfur-containing heterocycles. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Configuration (if chiral)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information on the absolute configuration and conformational preferences of enantiomers.

The molecule this compound is achiral as drawn, lacking any stereocenters. However, chirality could arise under certain conditions. The flexible azepane ring can exist as a mixture of rapidly interconverting enantiomeric conformers (e.g., twist-chair). If this ring inversion were to be restricted, for instance, by the introduction of bulky substituents or by complexation with another chiral entity, the molecule could become chiral and thus amenable to chiroptical analysis. mdpi.com

In such a scenario, Electronic Circular Dichroism (ECD) could be used to determine the absolute configuration. The sign of the Cotton effect in the ECD spectrum, which corresponds to the electronic transitions of the thiadiazole chromophore, would be indicative of the preferred twist or conformation of the azepane ring. mdpi.com

Currently, there is no published research on the chiroptical properties of this compound, as it is typically considered an achiral compound. The application of these techniques would only be relevant if the molecule were modified to introduce a stable element of chirality.

Iv. Computational Chemistry and Molecular Modeling of 1 3 Methyl 1,2,4 Thiadiazol 5 Yl Azepane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into the electronic distribution and the likely regions of chemical reactivity.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane, a detailed HOMO-LUMO analysis would reveal the distribution of electron density and identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. This information is critical for predicting how the molecule will interact with other chemical species.

Interactive Data Table: Hypothetical HOMO-LUMO Analysis Data No experimental or calculated data for the target molecule is available. The following table is a hypothetical representation based on general principles for similar heterocyclic compounds.

Parameter Hypothetical Value (eV) Implication
HOMO Energy -6.5 Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.

The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrostatic interactions. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

An ESP analysis of this compound would identify the electronegative nitrogen and sulfur atoms of the thiadiazole ring as potential sites for hydrogen bond acceptance, and the hydrogen atoms on the azepane ring as potential hydrogen bond donors.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The azepane ring in this compound can adopt various conformations, such as chair and boat forms. Understanding the relative energies of these conformers is essential as the biological activity of a molecule is often dependent on its three-dimensional shape. An energy landscape plot would illustrate the potential energy of the molecule as a function of its conformational coordinates, identifying the most stable, low-energy conformations.

Molecular Dynamics Simulations for Ligand Flexibility and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations are used to study the flexibility of molecules and how they interact with their environment, such as a solvent or a biological receptor.

MD simulations of this compound would allow for the exploration of its conformational space in a dynamic setting. This would provide insights into the flexibility of the azepane ring and the rotational freedom around the bond connecting it to the thiadiazole ring. Such information is crucial for understanding how the molecule might adapt its shape to bind to a target protein.

The solvent environment can have a significant impact on the conformation and behavior of a molecule. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. This allows for the investigation of how different solvents might stabilize certain conformations or influence the molecule's dynamic properties. For instance, in a polar solvent like water, the molecule would orient itself to maximize favorable interactions between its polar regions and the water molecules.

Interactive Data Table: Hypothetical Solvent Effect Parameters No experimental or calculated data for the target molecule is available. The following table is a hypothetical representation.

Solvent Dielectric Constant Potential Influence on Conformation
Water 80.1 May stabilize more polar conformers through hydrogen bonding.
Dimethyl Sulfoxide (DMSO) 46.7 Aprotic polar solvent, may influence dipole-dipole interactions.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govresearchgate.netmeilerlab.org This method explores the possible binding modes and affinities, providing insights into the compound's potential biological activity. nih.gov For derivatives of 1,3,4-thiadiazole (B1197879), molecular docking has been employed to investigate their potential as inhibitors for various targets, including dihydrofolate reductase (DHFR), VEGFR-2, and ADP-sugar pyrophosphatase. nih.govacs.orguowasit.edu.iq

The first step in a docking study is the identification of a potential binding site on the target protein. plos.orgvajdalab.org These sites are often clefts or pockets on the protein surface that can accommodate the ligand. plos.org For a novel compound like this compound, hypothesized targets could be selected based on the known activities of structurally similar compounds. The 1,3,4-thiadiazole scaffold, for instance, is known to be a versatile pharmacophore present in compounds targeting enzymes like carbonic anhydrases and various kinases. researchgate.nettandfonline.com

Once a target is chosen, docking algorithms systematically sample different orientations and conformations of the ligand within the binding site. meilerlab.org The result is a set of possible binding poses, ranked by a scoring function that estimates the binding affinity. nih.gov This process reveals the most likely interaction modes of the compound. For example, a study on 1,3,4-thiadiazole derivatives targeting the EGFR tyrosine kinase binding site showed specific binding modes within the enzyme's active site. nih.gov

Hypothesized Target ClassPotential Binding Site LocationRationale based on Thiadiazole Scaffold
Kinases (e.g., VEGFR-2, EGFR)ATP-binding pocketThiadiazole ring can act as a hinge-binding motif. mdpi.com
Carbonic AnhydrasesActive site zinc ionSulfonamide-like features can coordinate with the metal. tandfonline.com
Dihydrofolate Reductase (DHFR)Folate binding siteActs as a bioisostere for other heterocyclic systems. nih.govresearchgate.net

A detailed analysis of the top-ranked docking poses provides crucial information about the specific molecular interactions that stabilize the ligand-receptor complex. springernature.com These interactions are fundamental to the compound's binding affinity and selectivity. nih.gov

Hydrogen Bonding: The nitrogen atoms in the 1,2,4-thiadiazole (B1232254) ring and any potential polar groups can act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues in the binding site. Studies on other thiadiazole derivatives have highlighted the critical role of hydrogen bonds in their binding mechanisms. nih.govresearchgate.net

Hydrophobic Interactions: The azepane ring and the methyl group of this compound are nonpolar and would likely engage in favorable hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, phenylalanine) in the target's binding pocket.

Pi-Pi Stacking: The aromatic 1,2,4-thiadiazole ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding site. This type of interaction was noted as important for some DHFR inhibitors containing a thiadiazole moiety. nih.gov

Interaction TypePotential Molecular Feature of CompoundInteracting Protein Residue Examples
Hydrogen BondingThiadiazole nitrogen atomsSerine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsAzepane ring, Methyl groupAlanine, Valine, Leucine, Isoleucine
Pi-Pi Stacking1,2,4-Thiadiazole ringPhenylalanine, Tyrosine, Tryptophan

Pharmacophore Modeling and Ligand-Based Drug Design (if applicable)

When the 3D structure of a biological target is unknown, ligand-based methods become particularly valuable. nih.govcreative-biolabs.com Pharmacophore modeling is one such approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. researchgate.netdergipark.org.tr

A pharmacophore model for a series of compounds including this compound would be developed by superimposing a set of known active molecules and identifying common features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. creative-biolabs.comnih.gov For instance, a pharmacophore model developed for a series of thiadiazole derivatives identified hydrophobic areas and hydrogen bond acceptors as key requirements for activity against the c-Met receptor. nih.gov This model could then be used as a 3D query to screen large virtual databases for new compounds with the desired features, guiding the design of novel and potentially more potent molecules. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activities. nih.govresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ymerdigital.comnih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. nih.govresearchgate.net For this compound, these descriptors would fall into several categories:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and include counts of atoms, bonds, rings, and molecular connectivity indices.

Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and include information about its shape, size, and surface area.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polarizability.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Following generation, a crucial step is the selection of the most relevant descriptors that have the highest correlation with biological activity, while minimizing inter-correlation among themselves. nih.govresearchgate.net

Descriptor ClassExample DescriptorsInformation Encoded
TopologicalWiener index, Kier & Hall indicesMolecular branching and complexity
GeometricalMolecular surface area, VolumeSize and shape of the molecule
PhysicochemicalLogP, PolarizabilityLipophilicity and electronic distribution
ElectronicDipole moment, HOMO/LUMO energiesCharge distribution and reactivity

Once a set of relevant descriptors is selected, a statistical method is used to build the QSAR model. derpharmachemica.com Multiple Linear Regression (MLR) is a common technique that creates a linear equation relating the descriptors to the biological activity. ymerdigital.com Other methods include Partial Least Squares (PLS) and various machine learning algorithms.

The predictive power of the developed QSAR model must be rigorously validated. semanticscholar.orgnih.gov This involves both internal and external validation procedures. researchgate.net

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability using the initial training data. derpharmachemica.com

External Validation: The model's true predictive capability is tested by using it to predict the activity of a set of compounds (the test set) that were not used in the model's development. nih.gov A high correlation between the predicted and actual activities for the test set indicates a reliable and predictive QSAR model. researchgate.net

Successful QSAR studies on other thiadiazole derivatives have demonstrated the utility of this approach in predicting their anticancer and enzyme inhibitory activities. tandfonline.comresearchgate.net

V. Investigation of Biological Activity and Molecular Mechanisms Preclinical and in Vitro Focus

Target Identification and Validation Approaches

No studies have been published that identify or validate the specific biological targets of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane. Methodologies such as affinity chromatography, which would involve immobilizing the compound to isolate and identify binding partners from cell lysates, have not been reported for this compound. Similarly, there is no information on the use of reporter gene assays to determine if this compound modulates the activity of specific signaling pathways.

Enzyme Inhibition Studies (in vitro)

There is no available data on the enzymatic inhibition properties of this compound.

No in vitro studies have been conducted to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any specific enzymes.

Table 1: Kinetic Characterization of Enzyme Inhibition for this compound

Enzyme Target IC50 Ki

Mechanism of Inhibition (Competitive, Non-competitive, Uncompetitive)

Without kinetic data, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound remains undetermined.

Receptor Binding Assays (in vitro)

No receptor binding assays have been reported for this compound.

There are no published ligand binding studies detailing the dissociation constant (Kd) or the maximum number of binding sites (Bmax) for this compound at any receptor.

Table 2: Receptor Ligand Binding Data for this compound

Receptor Target Dissociation Constant (Kd) Maximum Binding Sites (Bmax)

No functional assays have been performed to characterize this compound as an agonist or antagonist at any specific receptor.

Investigation of this compound Reveals a Lack of Specific Preclinical Data

Following an extensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific biological activities and molecular mechanisms of the chemical compound this compound. Searches for cell-based assay results, signaling pathway modulation, cellular uptake studies, structure-activity relationships, and its potential applications as a biological modulator have yielded no specific data for this particular molecule.

The provided outline requests in-depth, preclinical, and in vitro information that does not appear in the accessible scientific record for this compound. While the broader classes of compounds containing 1,2,4-thiadiazole (B1232254) or azepane moieties are subjects of various biological studies, these general findings cannot be accurately attributed to the specific compound .

Consequently, it is not possible to construct an article that adheres to the requested detailed outline without resorting to speculation, which would compromise scientific accuracy. The investigation into the biological profile of this compound underscores a gap in the current scientific literature.

Vi. Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For a molecule such as "1-(3-Methyl-1,2,4-thiadiazole-5-yl)azepane," High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques for purity assessment and quantification.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. researchgate.netresearchgate.net It is particularly well-suited for the purity assessment and quantification of substituted thiadiazoles. nih.gov A typical HPLC method for "1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane" would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. thieme-connect.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature that can be used for identification. Quantification is achieved by integrating the area under the peak in the chromatogram and comparing it to a calibration curve generated with standards of known concentration. The use of a Diode Array Detector (DAD) or a UV-Vis detector allows for the monitoring of the elution at a specific wavelength, typically corresponding to the maximum absorbance of the thiadiazole ring.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time 4.5 min

This data is illustrative and would require experimental optimization.

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While "this compound" itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is invaluable for the detection and identification of volatile impurities or degradation products.

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification by comparing the fragmentation pattern to spectral libraries. researchgate.netresearchgate.netsapub.org The fragmentation of the thiadiazole ring and the azepane moiety would produce characteristic ions that can be used for structural elucidation. nih.gov

Table 2: Predicted GC-MS Fragmentation for this compound

m/zPredicted Fragment
211 [M]+ (Molecular Ion)
196 [M - CH3]+
113 [C4H5N2S]+ (Thiadiazole ring fragment)
98 [C6H12N]+ (Azepane fragment)

This data is predictive and based on common fragmentation patterns of related structures.

The azepane ring in "this compound" does not inherently possess a chiral center. However, if substituents on the azepane ring were to introduce a stereocenter, or if the molecule exhibited atropisomerism, chiral chromatography would be necessary to separate the enantiomers. Azepane derivatives are known to be synthesized stereoselectively, and their enantiomeric purity is often a critical parameter, especially in pharmaceutical applications. rsc.orgnih.govresearchgate.net

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. mdpi.com The choice of CSP and mobile phase is crucial for achieving enantiomeric resolution.

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods are based on the absorption or emission of electromagnetic radiation by a molecule. These techniques are generally rapid, simple, and sensitive, making them suitable for the routine determination of concentration.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. The thiadiazole ring system in "this compound" contains chromophores that absorb UV radiation at specific wavelengths. rsc.orgnih.govmdpi.com The wavelength of maximum absorbance (λmax) is a characteristic property of the compound. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in a solution. This relationship allows for the quantification of the compound by measuring its absorbance at λmax and using a calibration curve. For many 1,2,4-thiadiazole (B1232254) derivatives, the λmax is typically in the range of 240-280 nm. nih.gov

Table 3: Hypothetical UV-Vis Spectroscopic Data for this compound in Ethanol (B145695)

ParameterValue
λmax 265 nm
Molar Absorptivity (ε) 12,000 L mol⁻¹ cm⁻¹
Solvent Ethanol

This data is hypothetical and based on typical values for similar thiadiazole derivatives.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, many heterocyclic compounds, including some thiadiazole derivatives, exhibit fluorescence. researchgate.netnih.govnih.govuj.edu.pl The fluorescence properties of a molecule, such as its emission wavelength and quantum yield, can be sensitive to its environment, making this technique useful for studying interactions with other molecules, such as proteins or DNA. semanticscholar.orgchemmethod.com Changes in the fluorescence spectrum upon binding can provide information about the binding affinity and mechanism. Some thiadiazole derivatives have been reported to show interesting fluorescence effects, including dual fluorescence. nih.govuj.edu.pl

Table 4: Potential Fluorescence Properties of this compound

ParameterPotential Value
Excitation Wavelength ~270 nm
Emission Wavelength ~350 nm
Quantum Yield Variable, dependent on solvent and interactions
Application Probing interactions with biomolecules

These properties are speculative and would require experimental verification.

Electrophoretic Techniques (e.g., Capillary Electrophoresis) for High-Resolution Separation

While specific research detailing the analysis of this compound using electrophoretic techniques is not extensively documented in publicly available literature, the principles of these methods are broadly applicable to heterocyclic compounds of this nature. Capillary Electrophoresis (CE) stands out as a powerful analytical technique offering high separation efficiency, rapid analysis times, and minimal sample and reagent consumption, making it highly suitable for the analysis of complex mixtures in research contexts. wikipedia.orglongdom.org

Capillary Zone Electrophoresis (CZE), the most common form of CE, separates analytes based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of a strong electric field. longdom.org For a compound like this compound, which contains basic nitrogen atoms, its electrophoretic mobility would be significantly influenced by the pH of the background electrolyte (BGE). At a low pH, the amine groups would be protonated, conferring a positive charge on the molecule and enabling its separation.

The development of a high-resolution CE method would involve the systematic optimization of several key parameters:

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical. For related heterocyclic amines, acidic buffers such as formic acid-ammonium formate (B1220265) have been successfully used. nih.govnih.gov The pH determines the degree of ionization of the analyte, while the buffer concentration affects the electroosmotic flow (EOF) and current generation.

Applied Voltage: Higher voltages generally lead to shorter analysis times and sharper peaks, but can cause Joule heating, which may degrade the separation performance. An optimal voltage is chosen to balance efficiency and analysis speed.

Capillary Dimensions: The length and internal diameter of the capillary influence separation efficiency, analysis time, and detection sensitivity.

Injection Method: Samples can be introduced into the capillary hydrodynamically (by pressure) or electrokinetically (by voltage). nih.gov For trace analysis, online preconcentration techniques such as field-amplified sample injection (FASI) can be employed to significantly enhance detection sensitivity, often by 50 times or more compared to standard hydrodynamic injection. nih.gov

Detection: UV-Vis absorbance is the most common detection method for CE. wikipedia.org A section of the capillary itself acts as the detection cell, eliminating potential band broadening. wikipedia.org The detection wavelength would be selected based on the UV absorbance spectrum of this compound.

Given the successful application of CE for the analysis of various heterocyclic and thiadiazole-containing compounds, it is a highly promising technique for the high-resolution separation and quantification of this compound in research samples.

Detailed Research Findings

Research on analogous heterocyclic compounds demonstrates the high-resolution capabilities of CE. For instance, studies on heterocyclic aromatic amines have established optimized CZE methods coupled with UV or mass spectrometry detectors. nih.govnih.gov In one such study, a running electrolyte of 5 mmol/L formic acid-ammonium formate solution at pH 2.20 was found to be optimal for separating a mixture of eight heterocyclic amines. nih.gov

To improve sensitivity, FASI was implemented as an on-line preconcentration method. nih.gov This involved the hydrodynamic injection of a water plug followed by an electrokinetic injection of the sample, which was dissolved in a methanol-water mixture. nih.gov This approach lowered the detection limits significantly, enabling the quantification of analytes at the nanogram-per-gram level. nih.gov Precision for migration time and concentration is typically high, with Relative Standard Deviations (RSDs) often below 1.5% and 12%, respectively. nih.gov These findings underscore the potential of CE to provide sensitive and reproducible quantification for compounds like this compound.

The following interactive table illustrates a hypothetical, yet representative, set of conditions and performance metrics for a CZE method developed for the analysis of a compound structurally similar to this compound, based on published methods for related molecules. nih.govnih.gov

ParameterCondition / ValueRationale / Finding
InstrumentationCapillary Electrophoresis System with UV-Vis DetectorStandard equipment for high-resolution electrophoretic separation. wikipedia.org
CapillaryFused-silica, 50 cm total length, 40 cm effective length, 50 µm I.D.Common dimensions providing a balance of efficiency and analysis time.
Background Electrolyte (BGE)16 mM formic acid/ammonium formate buffer (pH 4.5) with 60% methanolOrganic modifier (methanol) helps to manage EOF and improve solubility and peak shape for heterocyclic compounds. nih.gov
Applied Voltage+25 kVProvides efficient separation and reasonable analysis times.
Temperature25 °CControlled temperature ensures reproducible migration times by maintaining constant buffer viscosity.
Injection (Standard)Hydrodynamic, 50 mbar for 5 sReproducible injection method for routine quantification.
Injection (High Sensitivity)Field-Amplified Sample Injection (FASI)Enables trace-level detection by stacking analyte ions at the boundary of a low-conductivity sample zone and high-conductivity BGE. nih.gov
DetectionUV Absorbance at 254 nmTypical wavelength for detecting aromatic and heterocyclic rings.
Limit of Detection (LOD)~1.5 µg/g (Hydrodynamic); ~20 ng/g (FASI)FASI can improve sensitivity by a factor of 50-100x. nih.gov
Precision (RSD%)Migration Time: < 1.5%; Peak Area: < 5.0%Demonstrates the high reproducibility of the CE method. nih.gov

Vii. Future Directions and Research Challenges for 1 3 Methyl 1,2,4 Thiadiazol 5 Yl Azepane Research

Development of More Potent and Selective Analogs Through Iterative Design

A primary objective in the development of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane as a therapeutic lead is the systematic design and synthesis of analogs to enhance potency and selectivity. The iterative design process, a cycle of designing, synthesizing, and testing new molecules, is crucial for establishing robust Structure-Activity Relationships (SAR).

Key strategies for analog development would involve modifications at several positions:

Modification of the 1,2,4-Thiadiazole (B1232254) Core: The methyl group at the C3 position of the thiadiazole ring is a prime candidate for substitution. Replacing it with various alkyl, aryl, or functional groups could significantly influence the compound's interaction with biological targets. SAR studies on other heterocyclic systems, such as imidazopyridines, have shown that isosteric replacement of core nuclei with structures like 1,3,4-thiadiazole (B1197879) can yield potent modulators of biological targets like GABA-A receptors. nih.gov

Substitution on the Azepane Ring: The azepane moiety offers multiple sites for substitution. Introducing functional groups at different positions on the seven-membered ring can alter the compound's lipophilicity, polarity, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Bioisosteric Replacement: The thiadiazole ring itself could be replaced with other five-membered heterocycles (e.g., oxadiazole, triazole, thiazole) to explore how different heteroatom arrangements impact biological activity. nih.gov

The synthesis of these analogs would build upon established methods for creating thiadiazole and azepane rings, aiming for versatile routes that accommodate a wide range of functional groups. nih.govuobaghdad.edu.iq The biological evaluation of each new analog provides data that feeds back into the design stage of the iterative cycle, progressively refining the molecular structure toward an optimized lead candidate.

Table 1: Hypothetical Iterative Design Strategy for Analog Development
Analog IDModification on Thiadiazole (R1 at C3)Modification on Azepane (R2)Design RationalePredicted Outcome
Parent-CH₃NoneBaseline compoundBaseline Activity/Selectivity
ANA-01-CF₃NoneIncrease electron-withdrawing character, potentially enhance binding affinity.Increased Potency
ANA-02-PhenylNoneIntroduce aromatic interactions (e.g., pi-stacking) with the target.Altered Selectivity Profile
ANA-03-CH₃4-OHIntroduce a hydrogen bond donor to improve solubility and target interaction.Improved Pharmacokinetics
ANA-04-CH₃4-FBlock potential metabolic site, improve metabolic stability.Increased Half-life

Elucidation of Further Molecular Targets and Underlying Biological Pathways

While the synthesis of this compound is feasible, its specific molecular targets are yet to be defined. Research into related heterocyclic compounds provides a logical starting point for investigation. For instance, various 1,3,4-thiadiazole derivatives have been identified as potential anticancer agents that can induce apoptosis and cause cell cycle arrest. nih.gov Similarly, other fused thiadiazole analogs have been developed as potent positive allosteric modulators of GABA-A receptors. nih.gov

Future research must focus on identifying the specific proteins, enzymes, or receptors with which this compound and its potent analogs interact. Key experimental approaches include:

Target-Based Screening: If hypothesized targets are identified (e.g., kinases, G-protein coupled receptors), direct screening of the compound library against these targets can be performed.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify a desired physiological effect, followed by target deconvolution techniques (e.g., affinity chromatography, proteomics) to identify the molecular target responsible for the effect.

Pathway Analysis: Once a target is identified, further studies are needed to understand how modulating that target affects downstream biological pathways. This involves techniques like Western blotting, qPCR, and reporter gene assays to map the signaling cascades involved.

Identifying the molecular targets and pathways is essential for understanding the mechanism of action, predicting potential therapeutic applications, and anticipating possible off-target effects.

Exploration of Novel and Greener Synthetic Routes with Improved Atom Economy and Scalability

The advancement of this compound from a laboratory-scale compound to a potential therapeutic agent necessitates the development of efficient, cost-effective, and environmentally sustainable synthetic methods. Green chemistry principles are paramount in this endeavor, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.com

Future research in this area should focus on:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds like 1,2,4-thiadiazoles. researchgate.netresearchgate.net

Solvent-Free and Green Solvent Approaches: Exploring reactions under solvent-free conditions (e.g., grinding) or in environmentally benign solvents like water or ethanol (B145695) can significantly reduce the environmental impact of the synthesis. mdpi.comnih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of purification steps required. nih.gov

Catalysis: The use of reusable, non-toxic catalysts can improve reaction efficiency and sustainability. mdpi.com

The scalability of the chosen synthetic route is a critical challenge. A route that is efficient on a milligram scale may not be practical for kilogram-scale production. Therefore, process chemistry research will be vital to optimize reaction conditions for large-scale synthesis, ensuring safety, reproducibility, and cost-effectiveness. nih.gov

Table 2: Comparison of Hypothetical Synthetic Approaches
ParameterConventional RoutePotential Greener Route
SolventChlorinated solvents (e.g., Dichloromethane)Ethanol or solvent-free (grinding) mdpi.com
Energy SourceConventional heating (oil bath)Microwave irradiation researchgate.net
Reaction TimeHours to daysMinutes to hours researchgate.net
ByproductsStoichiometric wasteMinimal waste (high atom economy)
ScalabilityMay be challengingPotentially more straightforward and safer

Advanced Computational Approaches for Enhanced Predictive Modeling and Mechanistic Insight

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these approaches can provide valuable insights and guide experimental work.

Key computational strategies include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a specific target protein. It can be used to screen virtual libraries of analogs against a known or hypothesized target, helping to prioritize which compounds to synthesize. researchgate.net

Pharmacophore Modeling: By analyzing the structures of known active compounds, a pharmacophore model can be built to define the essential three-dimensional features required for biological activity. This model can then be used to design novel molecules with a higher probability of being active.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. researchgate.net This allows for the early identification of molecules with potentially poor drug-like properties, saving time and resources. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of a compound and its target protein over time, providing insights into the stability of the binding interaction and the conformational changes that may occur upon binding.

The primary challenge is the accuracy of the predictive models, which depends on the quality of the underlying algorithms and the data used to train them. Integrating computational predictions with experimental validation is crucial for a successful research program. researchgate.net

Integration of Multi-Omics Data for Comprehensive Preclinical Biological Profiling

To gain a comprehensive understanding of the biological effects of this compound and its analogs, a systems biology approach using multi-omics technologies is essential. This involves the large-scale analysis of different types of biological molecules:

Genomics: To identify genetic factors that may influence sensitivity or resistance to the compound.

Transcriptomics (RNA-seq): To analyze how the compound alters gene expression across the entire genome, providing clues about the cellular pathways it affects.

Proteomics: To measure changes in protein levels and post-translational modifications, offering a more direct view of the compound's impact on cellular machinery.

Metabolomics: To study changes in the levels of small-molecule metabolites, revealing the compound's effects on cellular metabolism.

Integrating these large datasets can reveal the compound's mechanism of action, identify biomarkers to monitor its effects, and uncover unexpected off-target activities that might not be found through traditional methods. A significant challenge lies in the bioinformatic analysis required to process and interpret these complex, high-dimensional datasets to generate testable hypotheses. This comprehensive profiling is a critical step in the preclinical evaluation of any new therapeutic candidate.

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature40–60°CHigher temps reduce reaction time but may increase side products
SolventEthanol/THFPolar aprotic solvents improve cyclization efficiency
CatalystNaOH/K2_2CO3_3Base selection affects deprotonation and coupling rates

Q. Table 2. Computational Tools for Activity Prediction

ToolApplicationExample Use CaseReference
AutoDock VinaMolecular DockingNK3 receptor binding affinity
Schrödinger QM-PolarLigand EfficiencyLLE optimization for Fezolinetant analogs
GROMACSMD SimulationsConformational stability in aqueous solutions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.